Product packaging for Oxalic acid monomethyl ester chloride(Cat. No.:)

Oxalic acid monomethyl ester chloride

Cat. No.: B8557107
M. Wt: 139.51 g/mol
InChI Key: LJMSAUILRDVXCA-UHFFFAOYSA-M
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Description

Significance as a Versatile Organic Building Block

Methyl oxalyl chloride is widely recognized as a versatile acylating agent in organic synthesis. anshulchemicals.com Its high reactivity allows for the efficient introduction of the methoxycarbonyl group or the entire methyl oxalyl moiety into a wide range of molecules, facilitating the synthesis of more complex chemical structures. guidechem.comchemicalbook.com This reactivity makes it an indispensable component for chemists in pharmaceutical, agrochemical, and specialty chemical industries. anshulchemicals.com

The compound serves as a key intermediate in the production of active pharmaceutical ingredients (APIs). anshulchemicals.com A notable application is in a novel process for creating key intermediates for Dolutegravir, a medication used in the treatment of HIV. chemicalbook.com In this synthesis, methyl oxalyl chloride is condensed with another reactant to form a vinylogous amide with high efficiency. chemicalbook.com It is also integral to the synthesis of various heterocyclic structures, which are foundational to many modern therapeutic drugs. anshulchemicals.comchemicalbook.com

In the agrochemical sector, Methyl oxalyl chloride is a critical building block for manufacturing a variety of products, including herbicides, insecticides, and fungicides. anshulchemicals.comroyal-chem.com Its role as an intermediate allows for the construction of the complex molecular frameworks required for potent and selective crop protection agents. anshulchemicals.com

The utility of Methyl oxalyl chloride extends to a variety of specific organic transformations. It is employed in the regioselective synthesis of fused coumarins and the cyclization to form substituted isoxazoles and other heterocycles. chemicalbook.comthermofisher.comsigmaaldrich.com Furthermore, it is used as a reagent in intramolecular Wittig reactions, silyl (B83357) enol ether acylation, and iron-mediated cleavage of C-C bonds. chemicalbook.comthermofisher.comsigmaaldrich.com This broad spectrum of reactivity underscores its importance as a fundamental tool for constructing diverse and valuable organic compounds. guidechem.comchemicalbook.com

Properties of Oxalic Acid Monomethyl Ester Chloride
PropertyValueSource
CAS Number5781-53-3 guidechem.com
Molecular FormulaC₃H₃ClO₃ anshulchemicals.com
Molecular Weight122.51 g/mol sigmaaldrich.comchemicalbook.com
AppearanceColorless to light yellow liquid chemicalbook.comroyal-chem.com
Boiling Point118-120 °C royal-chem.comsigmaaldrich.com
Density~1.332 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.419 sigmaaldrich.com

Historical Context of Related Acyl Chlorides in Synthesis

Acyl chlorides, or acid chlorides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chloride (-Cl) atom. fiveable.mewikipedia.org This transformation dramatically increases the reactivity of the carbonyl group, making acyl chlorides highly valuable intermediates in organic synthesis for the formation of esters, amides, and acid anhydrides. fiveable.mewikipedia.orgfiveable.me Their development and use have been fundamental to the advancement of organic chemistry.

Historically, the synthesis of acyl chlorides was achieved by treating carboxylic acids with various chlorinating agents. Reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅) became standard laboratory methods for this conversion. wikipedia.orgwikipedia.orgsavemyexams.com

Among the most significant related acyl chlorides are phosgene (B1210022) (COCl₂) and oxalyl chloride ((COCl)₂). Phosgene, the diacyl chloride of carbonic acid, is a highly reactive and industrially important chemical. chemindigest.comwikipedia.org It has been a cornerstone in the production of polymers like polycarbonates and in the synthesis of isocyanates, which are precursors to polyurethanes. chemindigest.comresearchgate.net Despite its toxicity, its unique reactivity has made it a vital C1 building block. researchgate.net Due to safety concerns, less hazardous substitutes like diphosgene and triphosgene (B27547) have been developed for laboratory use. wikipedia.orgsigmaaldrich.com

Oxalyl chloride, the diacyl chloride of oxalic acid, is another versatile and widely used reagent. wikipedia.orgwikipedia.org It is particularly favored for the conversion of carboxylic acids to acyl chlorides under mild conditions, a reaction often catalyzed by dimethylformamide (DMF). wikipedia.org Beyond this primary use, oxalyl chloride is a key reagent in the Swern oxidation, a method for converting primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgcommonorganicchemistry.com

The utility of acyl chlorides is also exemplified in the field of peptide synthesis. In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. acs.org The reagent used to install this group, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), is synthesized by reacting 9-fluorenylmethanol with phosgene. acs.orgwikipedia.org This development provided a crucial tool for protecting amines that could be removed under basic conditions, complementing existing acid-labile protecting groups and significantly advancing the field of solid-phase peptide synthesis. acs.org The historical development of these related acyl chlorides established a foundation of reactivity patterns and synthetic applications upon which compounds like this compound now build.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4ClO4- B8557107 Oxalic acid monomethyl ester chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4ClO4-

Molecular Weight

139.51 g/mol

IUPAC Name

2-methoxy-2-oxoacetic acid;chloride

InChI

InChI=1S/C3H4O4.ClH/c1-7-3(6)2(4)5;/h1H3,(H,4,5);1H/p-1

InChI Key

LJMSAUILRDVXCA-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C(=O)O.[Cl-]

Origin of Product

United States

Synthetic Methodologies for Oxalic Acid Monomethyl Ester Chloride and Its Derivatives

Classical Preparative Routes

Oxalic acid monomethyl ester chloride, also known as methyl oxalyl chloride, is a valuable reagent in organic synthesis, serving as a building block for various pharmaceuticals and agrochemicals. anshulchemicals.com Its synthesis is primarily achieved through classical methods that control the reactivity of the highly functionalized starting materials.

The most direct route to this compound involves the controlled, partial esterification of oxalyl chloride with methanol (B129727). rsc.org This reaction requires careful management of conditions to favor the formation of the monoester over the diester byproduct, dimethyl oxalate (B1200264). google.com

The stoichiometry between oxalyl chloride and methanol is a critical parameter in maximizing the yield of the desired monomethyl ester chloride. While one might expect a 1:1 molar ratio, studies have explored various ratios to optimize the reaction. In one procedure, a slight excess of oxalyl chloride (1.05 equivalents) is reacted with methanol (1.00 equivalent) to ensure the complete consumption of the alcohol. chemicalbook.com Conversely, a Chinese patent describes a process where the optimal molecular feeding ratio of oxalyl chloride to anhydrous methanol is between 1:2.5 and 1:3.5. google.comgoogle.com This significant excess of methanol, seemingly counterintuitive for a monoreaction, is part of a process designed for one-step synthesis and purification that also yields the byproduct dimethyl oxalate. google.com

The reaction temperature is generally kept low to moderate. A common laboratory-scale synthesis involves dissolving oxalyl chloride in a solvent and carefully adding a solution of methanol at 0°C, followed by stirring at that temperature for a couple of hours. chemicalbook.com Other established processes operate within a temperature range of 15-45°C, with an optimal range identified as 18-35°C to achieve higher yields and purity. google.comgoogle.com

ParameterCondition 1Condition 2
Oxalyl Chloride : Methanol Ratio1.05 : 1.00 chemicalbook.com1 : 2.5-3.5 (optimal) google.comgoogle.com
Temperature0°C chemicalbook.com18-35°C (optimal) google.comgoogle.com
Duration2 hours chemicalbook.comNot specified

The choice of solvent and strict temperature control are paramount for achieving selective mono-esterification. The reaction between oxalyl chloride and an alcohol is exothermic, and careful temperature management is necessary to prevent unwanted side reactions. orgsyn.org Solvents such as diethyl ether are used to dissolve the reactants and help dissipate heat generated during the reaction. chemicalbook.com

Maintaining a low temperature, for instance at 0°C or even below -10°C for larger scale reactions, is crucial. chemicalbook.comorgsyn.org Failure to control the temperature can lead to an increase in the formation of the symmetric diester, dimethyl oxalate, which reduces the yield and complicates the purification of the desired monomethyl oxalyl chloride. google.com The controlled, slow addition of one reagent to the other is a common technique to maintain the desired temperature range and favor the monoreaction. chemicalbook.comorgsyn.org

Under optimized conditions, the partial esterification of oxalyl chloride can be a high-yielding process. One reported method, utilizing a slight excess of oxalyl chloride at 0°C in diethyl ether, achieved a 93% yield of monomethyl oxalyl chloride after purification. chemicalbook.com An alternative process, operating at temperatures between 18°C and 35°C with an excess of methanol, reports product yields of over 81% with a purity of 97% or greater. google.comgoogle.com In this latter case, the process is designed to also produce dimethyl oxalate as a byproduct. google.com The primary method for purifying the crude product is distillation, which effectively separates the volatile methyl oxalyl chloride (boiling point 118-120°C) from starting materials and byproducts. google.comchemicalbook.com

SourceReported YieldReported PurityPurification Method
ChemicalBook chemicalbook.com93%Not specifiedDistillation chemicalbook.com
Patent CN101638364A google.com≥ 81% (optimal)≥ 97%Rectification google.com

An alternative strategy for producing key derivatives, specifically monoalkyl oxalates (half-esters), involves the selective monohydrolysis of symmetric dialkyl oxalates like dimethyl oxalate. rsc.orgnih.gov This approach does not yield the ester chloride directly but provides the corresponding carboxylic acid, monomethyl oxalate, which is another important synthetic building block. rsc.org The challenge in this method lies in hydrolyzing only one of the two identical ester groups. researchgate.net

The mechanism for the highly selective monohydrolysis of symmetric diesters in aqueous media is hypothesized to involve the formation of micellar aggregates. researchgate.netrsc.org According to this model, once the first ester group is hydrolyzed by a base (e.g., NaOH), it forms a hydrophilic carboxylate anion. researchgate.net In the aqueous environment, this charged group orients itself outward into the water phase. rsc.orgrsc.org

The remaining part of the molecule, which includes the unreacted hydrophobic ester group, is consequently directed inward, forming the core of an aggregate structure. researchgate.netrsc.org This sequestration of the second ester group within the hydrophobic interior of the micelle-like aggregate effectively shields it from further attack by the hydroxide (B78521) ions in the aqueous solution, thus preventing a second hydrolysis reaction and ensuring high selectivity for the mono-ester product. rsc.orgresearchgate.netrsc.org

This mechanistic hypothesis is supported by observations regarding the role of co-solvents. Polar aprotic co-solvents, such as tetrahydrofuran (B95107) (THF) and acetonitrile (B52724), have been found to enhance both the reaction rates and the selectivity of the monohydrolysis. rsc.orgrsc.orgacs.org It is believed that these solvents facilitate the formation and stability of the crucial intermediary aggregates. acs.org In contrast, protic co-solvents like alcohols tend to lower the selectivity, presumably because they can disrupt the structure of these aggregates, exposing the second ester group to hydrolysis. rsc.orgrsc.orgacs.org

Selective Monohydrolysis of Symmetric Dialkyl Oxalates

Influence of Co-solvents and Basic Conditions

The synthesis of oxalic acid monoesters, precursors to the chloride form or synthesized from related derivatives, is significantly influenced by the choice of co-solvents and basic conditions, particularly in hydrolysis reactions of dialkyl oxalates. rsc.org In aqueous media, the selective monohydrolysis of symmetric diesters like dimethyl oxalate is facilitated by the use of a co-solvent. rsc.org Research has shown that relatively nontoxic co-solvents such as tetrahydrofuran (THF) or acetonitrile are effective. rsc.orgresearchgate.net For instance, in the monohydrolysis of dimethyl oxalate, THF is used to dissolve the ester before it is added to chilled water. rsc.org Similarly, acetonitrile has been successfully used as a co-solvent for the monohydrolysis of other dialkyl oxalates like dipropyl oxalate. rsc.org

The choice of base is also critical. While potassium hydroxide (KOH) is a common base for monohydrolysis of other diesters, it leads to extremely rapid reaction with dimethyl oxalate, resulting in only trace amounts of the desired half-ester. rsc.org In contrast, aqueous sodium hydroxide (NaOH) solution provides a more controlled reaction, leading to high yields of the monoalkyl oxalate when added dropwise at temperatures around 0–5 °C. rsc.orgresearchgate.net The careful control of these conditions—using a suitable co-solvent to manage solubility and a specific base like NaOH to control the reaction rate—is paramount for achieving high yields and purity of the desired monoester. rsc.org

The table below summarizes the effect of different co-solvents in the monohydrolysis of various dialkyl oxalates.

Starting DiesterCo-solventBaseTemperatureResult
Dimethyl oxalateTetrahydrofuran (THF)aq. NaOH~0-5 °CHigh yield of monomethyl oxalate rsc.orgresearchgate.net
Diethyl oxalateTetrahydrofuran (THF)aq. NaOH~0-5 °CHigh yield of monoethyl oxalate rsc.org
Diisopropyl oxalateTetrahydrofuran (THF)aq. NaOH~0-5 °CHigh yield of monoisopropyl oxalate rsc.org
Dipropyl oxalateAcetonitrile (CH₃CN)aq. NaOH~0-5 °CHigh yield of monopropyl oxalate rsc.org
Green Chemistry Approaches in Monoester Synthesis

Modern synthetic strategies increasingly focus on environmentally benign processes, and the synthesis of monoalkyl oxalates is no exception. rsc.org Green chemistry approaches have been developed to circumvent the limitations of traditional methods, which often rely on organic solvents and toxic reagents like oxalyl chloride, which generates corrosive HCl gas. rsc.orgresearchgate.net

A key green approach is the selective monohydrolysis of symmetric diesters in aqueous media. rsc.orgresearchgate.net This method is inherently more environmentally friendly as it uses water as the primary solvent. The procedures are straightforward and avoid the need for toxic or expensive reagents. rsc.org The reaction is typically conducted at mild temperatures, between 0 and 5 °C, which reduces energy consumption. researchgate.net Co-solvents used in this process, such as THF and acetonitrile, are selected for being relatively nontoxic. rsc.orgresearchgate.net This approach not only provides high yields and purities of the resulting half-esters but also aligns with the principles of green chemistry by minimizing waste and avoiding hazardous substances. rsc.org The resulting monoalkyl oxalates are stable for long periods, making this a practical and sustainable synthetic route. rsc.orgresearchgate.net

Key features of the green synthesis approach include:

Solvent: Primarily aqueous media, reducing reliance on volatile organic compounds. rsc.org

Reagents: Utilizes simple bases like NaOH instead of hazardous chemicals like oxalyl chloride. rsc.orgresearchgate.net

Conditions: Operates at mild temperatures (0–5 °C), conserving energy. researchgate.net

Efficiency: Produces high yields and high-purity products with simple procedures. rsc.org

Advanced Synthetic Approaches and Process Optimization

Minimization of Byproduct Formation in Industrial Processes

In the industrial synthesis of this compound from oxalyl chloride and methanol, the primary byproduct is dimethyl oxalate, formed when methanol reacts with both acyl chloride groups. google.comgoogle.com Minimizing the formation of this diester is crucial for maximizing the yield of the desired monoester chloride and simplifying purification.

The key to controlling byproduct formation lies in the precise management of reaction parameters. google.comgoogle.com

Molar Ratio of Reactants: The feed ratio of oxalyl chloride to anhydrous methanol is a critical factor. An optimal molecular ratio is between 1:2.5 and 1:3.5. google.comgoogle.com While this may seem counterintuitive as it uses an excess of methanol, the controlled addition and temperature management likely favor the mono-substitution product kinetically.

Reaction Temperature: Maintaining a low reaction temperature is essential. The process is optimized for temperatures between 18°C and 35°C. google.comgoogle.com Higher temperatures can increase the rate of the second reaction, leading to more dimethyl oxalate. For instance, controlling the temperature between 20°C and 25°C with a molar ratio of 1:2.8 can achieve a product yield of 83%. google.com

In analogous industrial processes, such as the synthesis of the corresponding monoethyl ester, the byproduct (diethyl oxalate) is sometimes used as a diluent. google.comgoogle.com This technique helps to control the reaction concentration and temperature, which can also contribute to minimizing further reaction to the diester. google.comgoogle.com By carefully optimizing these process variables, manufacturers can achieve high yields and purity of the target compound while reducing waste and downstream processing costs. google.comgoogle.com

Reactivity and Mechanistic Investigations of Oxalic Acid Monomethyl Ester Chloride in Organic Transformations

Role as an Acylating Agent

As a potent acylating agent, oxalic acid monomethyl ester chloride is widely utilized to introduce the methyl glyoxylate functionality onto nucleophilic substrates. The high reactivity of the acyl chloride group allows for efficient C-acylation and N-acylation reactions under various conditions.

Acylation of Silyl (B83357) Enol Ethers

This compound is employed as a reactant for the C-acylation of silyl enol ethers. acs.orgnih.govchemicalbook.com This reaction represents a key method for the synthesis of β-keto esters (also known as 3-oxoesters), which are important intermediates in organic synthesis.

The mechanism involves the nucleophilic attack of the silyl enol ether's electron-rich double bond on the electrophilic carbonyl carbon of the acyl chloride. This process is often catalyzed by a Lewis acid, although uncatalyzed reactions can also occur. The initial attack forms a cationic intermediate, which then eliminates a silyl halide (such as trimethylsilyl chloride) to yield the final β-keto ester product. This transformation provides a direct route to 1,3-dicarbonyl compounds, which are precursors to a wide array of more complex molecules, including heterocycles. organic-chemistry.org

Formation of Heterocyclic α-Oxoesters and Hetaryl Glyoxylates

Alkyl oxalyl chlorides are key reagents in the synthesis of heterocyclic α-oxoesters, also known as hetaryl glyoxylates. chim.it These compounds are valuable intermediates in medicinal chemistry. The most common method for their synthesis is the Friedel-Crafts acylation of electron-rich heterocycles like pyrroles and their derivatives. chim.it

The reaction typically proceeds by adding the pyrrole to the alkyl oxalyl chloride in a suitable solvent. Due to the sensitivity of many pyrroles to acidic conditions which can cause polymerization, the reaction is often performed under neutral or basic conditions, for instance, using pyridine as a base in dichloromethane. chim.it The reaction leads to the selective acylation at the α-position (C2) of the pyrrole ring, yielding the corresponding pyrrolyl glyoxylate. This method has been successfully applied to a wide range of N- and C-substituted pyrroles. chim.it

Table 1: Synthesis of Pyrrolyl Glyoxylates via Friedel-Crafts Acylation with Alkyl Oxalyl Chlorides chim.it
EntryPyrrole SubstrateAlkyl Oxalyl ChlorideConditionsProductYield (%)
1PyrroleEthyl oxalyl chlorideEt₂O, 0 °C to rtEthyl 2-(1H-pyrrol-2-yl)-2-oxoacetate49
21-MethylpyrroleEthyl oxalyl chloridePyridine, CH₂Cl₂, rtEthyl 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetate85
31-BenzylpyrroleEthyl oxalyl chloridePyridine, CH₂Cl₂, rtEthyl 2-(1-benzyl-1H-pyrrol-2-yl)-2-oxoacetate96
41-PhenylpyrroleEthyl oxalyl chloridePyridine, CH₂Cl₂, rtEthyl 2-(1-phenyl-1H-pyrrol-2-yl)-2-oxoacetate90
52,5-DimethylpyrroleEthyl oxalyl chloridePyridine, CH₂Cl₂, rtEthyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoacetate88

Friedel-Crafts Acylation Reactions with Alkyl Oxalyl Chlorides

The Friedel-Crafts reaction is a classic method for acylating aromatic and heteroaromatic compounds, and alkyl oxalyl chlorides are effective reagents for this purpose. chim.it As detailed in the previous section, the acylation of electron-rich heterocycles like pyrroles proceeds efficiently to generate hetaryl glyoxylates. The mechanism involves the formation of a highly electrophilic acylium ion or a complex between the acyl chloride and a Lewis acid catalyst. However, due to the high reactivity of pyrrole towards polymerization in the presence of strong acids, Lewis acid catalysts are used less commonly than with more robust aromatic systems. chim.itwright.edu Instead, the reaction often relies on the inherent reactivity of the pyrrole nucleus, sometimes assisted by a non-nucleophilic base like pyridine to scavenge the HCl byproduct. chim.it

In reactions with more stable aromatic compounds, such as N,N-dimethylanilines, the related reagent oxalyl chloride can be used in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to achieve acylation, which subsequently leads to the formation of N-methylisatins in high yields. This transformation involves an initial acylation followed by an intramolecular cyclization.

Table 2: Base-Catalyzed Reaction of p-Substituted N,N-Dimethylanilines with Oxalyl Chloride
EntrySubstrate (p-substituent)BaseReaction Time (h)Product (5-substituent)Yield (%)
1HDABCO20H90
2MeDABCO20Me85
3OMeDABCO48OMe80
4ClDABCO20Cl95
5BrDABCO20Br98

Participation in Cyclization and Rearrangement Reactions

The dual functionality of this compound makes it a strategic component in reactions that involve an initial acylation followed by a cyclization or rearrangement step. It is specifically cited as a reactant that facilitates intramolecular Wittig reactions and the cyclization to form substituted heterocycles like isoxazoles. acs.orgnih.govchemicalbook.com

Intramolecular Wittig Reactions

This compound is a key precursor for substrates designed to undergo intramolecular Wittig reactions. acs.orgchemicalbook.com The Wittig reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene. masterorganicchemistry.comwikipedia.org In an intramolecular context, both the ylide and the carbonyl functionality are present within the same molecule, and their reaction leads to the formation of a cyclic alkene.

A common strategy involves a multi-step sequence where methyl oxalyl chloride is used to introduce the required ketone functionality. For example, a substrate containing a phosphonium salt can be acylated with methyl oxalyl chloride. Subsequent treatment with a base generates the phosphorus ylide, which can then attack the newly introduced ketone intramolecularly. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the cyclic alkene and triphenylphosphine oxide as a byproduct. masterorganicchemistry.com This methodology provides a powerful route for the synthesis of carbo- and heterocyclic ring systems.

Cyclization to Substituted Isoxazoles and Heterocycles

Methyl oxalyl chloride is utilized in synthetic pathways that lead to the formation of substituted isoxazoles and other heterocycles. acs.orgnih.govchemicalbook.com A prominent and versatile method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with hydroxylamine. acs.orgnih.gov

As established in section 3.1.1, methyl oxalyl chloride is an effective reagent for the synthesis of β-keto esters via the acylation of enolates or silyl enol ethers. Therefore, a two-step sequence provides an efficient route to isoxazoles:

Acylation: A suitable enolate or silyl enol ether is acylated with methyl oxalyl chloride to generate a β-keto ester intermediate.

Cyclization: The resulting β-keto ester is then treated with hydroxylamine (NH₂OH). The reaction proceeds via condensation of the hydroxylamine with both carbonyl groups of the β-keto ester, followed by dehydration to form the stable five-membered isoxazole ring.

This sequence allows for the construction of 5-substituted isoxazol-3-ols (which exist in tautomeric equilibrium with 3-hydroxyisoxazoles). The substituent at the 5-position of the isoxazole is determined by the starting ketone used to generate the enolate.

Table 3: Cyclization of β-Keto Esters with Hydroxylamine to Form Isoxazoles acs.orgnih.gov
Entryβ-Keto Ester PrecursorProduct (5-Substituent)Typical Yield Range (%)
1Methyl 3-oxo-3-phenylpropanoatePhenylGood to Excellent
2Methyl 3-oxo-4-methylpentanoateIsopropylGood to Excellent
3Methyl 3-cyclohexyl-3-oxopropanoateCyclohexylGood to Excellent
4Methyl 4,4-dimethyl-3-oxopentanoatetert-ButylGood to Excellent

Involvement in Cleavage and Functionalization Processes

Methyl oxalyl chloride serves as a precursor to reactive intermediates that can initiate bond cleavage and the introduction of new functional groups. Its utility is particularly notable in processes driven by radical chemistry.

This compound is involved as a reactant in iron-mediated carbon-carbon bond cleavage processes. While specific mechanistic details involving this particular reagent are not extensively detailed in readily available literature, the general principle of iron-catalyzed C-C bond scission often relies on the generation of highly reactive radical species. In such systems, an iron catalyst, often activated by visible light, can facilitate single-electron transfer (SET) processes. For instance, iron-catalyzed reactions are known to generate chlorine radicals from chloride sources, which can then proceed to abstract hydrogen atoms and initiate C-C bond cleavage in substrates like alcohols.

A key feature of the reactivity of oxalate (B1200264) derivatives is their propensity to undergo radical decarboxylation. Upon single-electron reduction, typically facilitated by a photoredox catalyst, the this compound can form a radical anion. This intermediate is unstable and readily fragments, losing a molecule of carbon dioxide to generate a methoxycarbonyl radical (•COOCH₃).

This decarboxylation pathway is a crucial step in initiating further radical reactions. The formation of the methoxycarbonyl radical circumvents harsh reaction conditions that might be required for other methods of radical generation. This process is atom-economical, with carbon dioxide as the sole stoichiometric by-product.

Methyl oxalyl chloride is an effective reagent for the free radical-mediated carboxylation of alkyl iodides. This transformation is typically achieved by treating an alkyl iodide with methyl oxalyl chloride in the presence of a radical initiator system, such as bis(tributyltin) and ultraviolet light (350 nm). nih.gov The reaction proceeds via a radical chain mechanism to afford the corresponding acid chloride as the major product, with a smaller amount of the methyl ester also being formed. nih.gov

The proposed mechanism begins with the photochemical homolysis of the tin-tin bond in bis(tributyltin) to generate the tributyltin radical (•SnBu₃). This radical abstracts the iodine atom from the alkyl iodide (R-I) to produce an alkyl radical (R•). The alkyl radical then adds to the carbonyl carbon of the acid chloride in methyl oxalyl chloride. The resulting adduct undergoes fragmentation to yield the corresponding acyl chloride (R-COCl) and the methoxycarbonyl radical (•COOCH₃). The tributyltin radical is regenerated, continuing the chain process.

The table below summarizes typical results for this transformation.

Alkyl IodideMajor Product
1-IodoadamantaneAdamantane-1-carbonyl chloride
Cyclohexyl IodideCyclohexanecarbonyl chloride
sec-Butyl Iodide2-Methylbutanoyl chloride

This table is a representative example based on the described transformation.

Other Significant Reactivity Profiles

Beyond the aforementioned cleavage and functionalization reactions, methyl oxalyl chloride is also instrumental in other significant transformations, most notably in the functionalization of heteroaromatic systems.

Methyl oxalyl chloride is a valuable precursor for the alkoxycarbonylation of electron-deficient heteroaromatic bases, such as pyridine, through a Minisci-type reaction. The Minisci reaction involves the addition of a nucleophilic radical to a protonated, electron-deficient N-heterocycle.

In this context, the key reactive species is the methoxycarbonyl radical (•COOCH₃), which is generated from methyl oxalyl chloride. The generation of this radical can be achieved through various methods, including oxidative decarboxylation involving silver salts and a persulfate oxidant. The reaction mechanism proceeds as follows:

Protonation: The heteroaromatic base (e.g., pyridine) is protonated under acidic conditions, which significantly lowers the energy of its LUMO and activates it toward radical attack.

Radical Generation: The methoxycarbonyl radical is generated from methyl oxalyl chloride.

Radical Addition: The nucleophilic methoxycarbonyl radical adds to an electron-deficient position of the protonated heterocycle (typically the C2 or C4 position for pyridine), forming a radical cation intermediate.

Rearomatization: The radical cation is oxidized and deprotonated to restore aromaticity, yielding the final C-H functionalized product, a methyl pyridinecarboxylate.

This method allows for the direct C-H functionalization of heteroaromatic rings, providing a powerful tool for synthesizing substituted heterocycles that are important in medicinal chemistry and materials science.

Deoxygenation of Alcohols via Oxalate Derivatives

The deoxygenation of alcohols, a fundamental transformation in organic synthesis, can be effectively achieved through the formation and subsequent reaction of oxalate derivatives. This approach leverages the inherent reactivity of the oxalate moiety, particularly its propensity for radical decarboxylation. nih.gov While direct deoxygenation using this compound is part of a broader class of reactions, the underlying principles are well-demonstrated through related oxalate half-esters and their derivatives, which serve as versatile precursors for generating carbon radicals from alcohols. nih.gov

The general strategy involves the conversion of an alcohol into its corresponding monoalkyl oxalate derivative. These derivatives can then undergo single-electron reduction, often facilitated by photoredox catalysis, to generate a tertiary or secondary alkyl radical. This radical intermediate subsequently abstracts a hydrogen atom to yield the deoxygenated product.

A significant advantage of using oxalate derivatives is their stability and the mild conditions under which the deoxygenation can occur. For instance, alkyl oxalates have been identified as bench-stable activating groups for alcohols, enabling radical generation under visible light. nih.gov This method avoids the often harsh conditions or the use of toxic reagents, such as tin hydrides, associated with traditional deoxygenation methods.

Mechanistic investigations suggest that the process is initiated by the reduction of the oxalate derivative. This is followed by a rapid decarboxylation step, which is thermodynamically driven by the formation of carbon dioxide, to produce the desired alkyl radical. The efficiency of this process allows for the deoxygenation of a wide range of alcohols, including structurally complex tertiary and secondary alcohols. nih.govnih.gov

Research findings have demonstrated the successful application of this methodology. For example, the reductive coupling of tertiary alcohols with Michael acceptors can be initiated by the formation of a tertiary radical from an N-phthalimidoyl oxalate derivative under visible light catalysis. nih.gov This underscores the utility of the oxalate group in facilitating radical generation from alcohols for subsequent reactions. The net redox-neutral nature of these couplings, where no stoichiometric reductant or oxidant is required, represents a significant advancement in synthetic methodology. nih.gov

The table below summarizes the deoxygenation of various alcohol derivatives via their corresponding cesium oxalates under visible light photoredox conditions, illustrating the scope of this transformation.

EntryAlcohol Derivative (Oxalate Precursor)AcceptorProductYield (%)
1Cesium 2,4-dimethylpentan-3-yl oxalateDimethyl maleateCoupling Product93
2Cesium 2,2,4-trimethylpentan-3-yl oxalateDimethyl maleateCoupling Product73
3Cesium 1-methylcyclopentyl oxalateDimethyl maleateCoupling Product92
4Cesium 1-ethylcyclopentyl oxalateDimethyl maleateCoupling Product85
5Cesium 1-phenylcyclopentyl oxalateDimethyl itaconateCoupling Product86

Data sourced from a study on the coupling of cesium oxalates with electron-deficient alkenes. nih.gov

Addition Reactions with Unsaturated Systems

This compound and related alkyloxalyl chlorides are valuable reagents for addition reactions with unsaturated systems, particularly alkenes. These reactions often proceed through a radical mechanism, where the alkyloxalyl chloride serves as a precursor to an alkoxycarbonyl radical. This reactive intermediate can then add across a carbon-carbon double bond, leading to the formation of new carbon-carbon bonds and functionalized products.

The scope of this transformation is broad, encompassing a variety of alkene substrates. Electron-neutral, electron-rich, and electron-poor styrenes, as well as 1,1-disubstituted aryl alkenes, have been shown to be viable participants in this reaction, affording the corresponding addition products in good yields. nih.gov

Furthermore, the initial addition products can undergo subsequent transformations. For instance, treatment with a base can induce elimination of hydrogen chloride, providing a convenient route to α,β-unsaturated esters, which are important synthetic intermediates. nih.gov This two-step sequence, starting from an alkene and an alkyloxalyl chloride, represents an efficient method for the synthesis of these valuable compounds.

The table below presents the results of the photocatalyzed alkoxycarbonylchlorination of various styrenes with ethyl chlorooxoacetate, a close analog of this compound.

EntryAlkeneProductYield (%)
1StyreneEthyl 2-chloro-3-phenylpropanoate72
24-MethylstyreneEthyl 2-chloro-3-(p-tolyl)propanoate75
34-MethoxystyreneEthyl 2-chloro-3-(4-methoxyphenyl)propanoate68
44-FluorostyreneEthyl 2-chloro-3-(4-fluorophenyl)propanoate65
54-ChlorostyreneEthyl 2-chloro-3-(4-chlorophenyl)propanoate61

Data sourced from a study on the photocatalyzed alkoxycarbonylation of alkenes. nih.gov

In addition to photocatalyzed reactions, the radical decarboxylation of oxalate half-esters has been utilized in conjugate addition reactions to Michael acceptors. nih.gov This further highlights the versatility of oxalate derivatives in forming carbon-carbon bonds through addition to unsaturated systems.

Applications in Complex Chemical Synthesis and Materials Science

Building Block for Pharmaceutical Intermediates

The pharmaceutical sector is a primary beneficiary of methyl oxalyl chloride's unique chemical properties. anshulchemicals.com It is instrumental in constructing heterocyclic structures, which are foundational to many modern therapeutic agents. anshulchemicals.com

Synthesis of Dolutegravir Intermediates

A significant application of oxalic acid monomethyl ester chloride is in the synthesis of key intermediates for Dolutegravir, an important antiretroviral medication used in the treatment of HIV. chemicalbook.comroyal-chem.com In a novel and efficient synthetic route, methyl oxalyl chloride is condensed with ethyl 3-(N,N-dimethylamino)acrylate. chemicalbook.comnih.govresearchgate.net This reaction produces a vinylogous amide in excellent yield. chemicalbook.comnih.gov This amide is a critical precursor that undergoes further transformations, including substitution and a magnesium bromide-promoted intramolecular cyclization, to form a pyridinone diester. chemicalbook.comnih.gov The final key intermediate for Dolutegravir is then obtained through selective hydrolysis. chemicalbook.comnih.govnih.gov The use of methyl oxalyl chloride in this process is pivotal for building the core structure of the final active pharmaceutical ingredient. chemicalbook.com

General Utility in Active Pharmaceutical Ingredient (API) Production

Beyond its specific role in Dolutegravir synthesis, this compound is broadly valuable in the production of Active Pharmaceutical Ingredients (APIs) and their intermediates. anshulchemicals.comindiamart.com Its high reactivity as an acylating agent is leveraged to introduce the oxalyl group into various molecules, facilitating the construction of complex chemical architectures. anshulchemicals.comchemicalbook.com It is used in the synthesis of diverse heterocyclic compounds, such as substituted isoxazoles and fused coumarins, which are classes of compounds with known pharmaceutical applications, including in antibiotics. royal-chem.comechemi.comchemicalbook.com The use of this reagent can help optimize production processes and shorten synthetic pathways, making it a preferred choice for API manufacturing. anshulchemicals.com A Chinese patent highlights its role as a medical intermediate and a raw material for synthesizing other organic chlorides. google.com

Role in Agrochemical Synthesis

The agrochemical industry utilizes this compound as a key intermediate for manufacturing a range of crop protection products. anshulchemicals.comroyal-chem.com It is involved in the synthesis of active ingredients for herbicides, insecticides, and fungicides. anshulchemicals.comroyal-chem.comindiamart.com The reactivity of the acyl chloride group allows it to be readily incorporated into more complex molecules necessary for effective and sustainable agriculture. anshulchemicals.com Its role is analogous to that of its parent compound, oxalyl chloride, which is also used in the synthesis of pesticides and herbicides. consolidated-chemical.com The introduction of the methyl oxalyl moiety is a key step in building the final chemical structure of various agrochemical products. anshulchemicals.com

Contribution to Specialty Chemicals and Fine Organic Synthesis

In the realm of fine and specialty chemicals, this compound serves as a versatile and important building block. anshulchemicals.comechemi.com As a reactive acylating agent, it is employed in a variety of organic transformations to produce substituted methyl oxalyl products. echemi.comchemicalbook.com These reactions include the regioselective synthesis of fused coumarins, the formation of substituted isoxazoles, intramolecular Wittig reactions, and the acylation of silyl (B83357) enol ethers. echemi.comchemicalbook.comfishersci.com Its ability to participate in these diverse reactions makes it a valuable tool for organic chemists to create highly specialized molecules with specific functions. anshulchemicals.com

Application in Polymer Chemistry and Modified Biopolymers

This compound and related oxalyl compounds are utilized in the field of polymer science. anshulchemicals.com The parent compound, oxalyl chloride, is employed in the modification of polymers and resins to improve their performance and durability. consolidated-chemical.com By introducing oxalyl functionalities, the chemical and thermal properties of materials can be enhanced. anshulchemicals.com This supports the creation of high-performance resins and polymers required in industries that demand durable and chemically resistant products. anshulchemicals.com The bifunctional nature of the oxalyl group allows it to act as a crosslinking agent or as a monomer in polymerization reactions, contributing to the development of advanced materials. consolidated-chemical.com

Interactive Data Tables

Applications of this compound
FieldSpecific ApplicationRole of Compound
PharmaceuticalsSynthesis of Dolutegravir Intermediates chemicalbook.comroyal-chem.comKey reactant for forming a vinylogous amide precursor. chemicalbook.comnih.gov
PharmaceuticalsGeneral API Production anshulchemicals.comAcylating agent for building heterocyclic structures like isoxazoles and coumarins. royal-chem.comechemi.com
AgrochemicalsManufacturing of herbicides, insecticides, fungicides. anshulchemicals.comroyal-chem.comKey intermediate for synthesizing complex active ingredients. anshulchemicals.com
Fine Organic SynthesisSynthesis of specialty chemicals. anshulchemicals.comReagent in intramolecular Wittig reactions and silyl enol ether acylation. echemi.comchemicalbook.com
Polymer ChemistryFormation of high-performance resins and polymers. anshulchemicals.comIntroduces oxalyl groups to enhance chemical and thermal properties. anshulchemicals.com

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Modeling

Analysis of Electron Affinity and Detachment Energies

There are no specific published experimental or computational results for the electron affinity or vertical detachment energy of oxalic acid monomethyl ester chloride. For the related compound, oxalyl chloride, a combined experimental and computational study determined its adiabatic electron affinity to be approximately 1.8 eV, with a calculated value of 1.797 eV. acs.org This study highlighted that the strong electron-withdrawing nature of the chlorine atoms significantly stabilizes the anion of oxalyl chloride. acs.org However, equivalent data for the methyl ester derivative is not available.

Conformational Analysis and Molecular Structure Elucidation

Specific computational studies on the conformational analysis of this compound, aimed at elucidating its preferred three-dimensional structure and the rotational barriers between different conformers (e.g., rotation around the C-C and C-O single bonds), were not found in the scientific literature. Such analyses are crucial for understanding the molecule's reactivity and interactions.

Mechanistic Probing through Computational Methods

While this compound is used in various chemical reactions, computational studies that specifically probe the mechanisms of these reactions at a theoretical level are not widely documented. chemicalbook.com

Transition State Analysis of Key Reactions

No computational studies involving transition state analysis for reactions of this compound were found. Such analyses would be instrumental in determining the energy barriers of reaction pathways, elucidating reaction kinetics, and understanding the detailed steps of bond-forming and bond-breaking processes involving this reagent.

Influence of Substituent Effects on Reactivity

There is a lack of specific computational research investigating how the methyl ester group, in comparison to the chloride in oxalyl chloride or a hydroxyl group in oxalic acid, influences the reactivity of the acyl chloride moiety. A systematic study of substituent effects would provide valuable insights into the tuning of the compound's electrophilicity and its reaction kinetics.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular compounds, providing detailed information about atomic connectivity and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Oxalic acid monomethyl ester chloride, both ¹H (proton) and ¹³C NMR are used to confirm the molecular framework.

¹H NMR: The proton NMR spectrum for this compound is expected to be simple due to the single type of proton environment. The three protons of the methyl ester group (–OCH₃) are chemically equivalent and should produce a single resonance (a singlet), as there are no adjacent protons to cause signal splitting. The chemical shift of this singlet is influenced by the electron-withdrawing nature of the adjacent oxalyl group.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Three distinct signals are predicted for this compound: one for the methyl carbon and two separate signals for the two non-equivalent carbonyl carbons (one for the ester and one for the acyl chloride). The significant downfield shifts of the carbonyl carbons are characteristic and help confirm their presence.

Table 1: Predicted NMR Spectral Data for this compound The following data are predicted values based on the known chemical structure and typical chemical shifts for the functional groups present.

Nucleus Predicted Chemical Shift (δ) ppm Multiplicity Assignment
¹H ~3.9 - 4.0 Singlet (s) -OCH₃
¹³C ~53 - 55 Quartet (in ¹H-coupled) -OC H₃
¹³C ~158 - 162 Singlet Ester C =O
¹³C ~163 - 167 Singlet Acyl Chloride C =O

Infrared (IR) spectroscopy is utilized to identify the specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic wavelengths. The IR spectrum of this compound is distinguished by the presence of two strong carbonyl (C=O) absorption bands, a key feature of its structure.

The acyl chloride carbonyl group typically absorbs at a higher wavenumber (frequency) compared to the ester carbonyl group due to the inductive effect of the chlorine atom. Additionally, characteristic C–O and C–H stretching vibrations are expected, confirming the presence of the ester and methyl groups, respectively. The IR spectrum provides a unique "fingerprint" that can be used to identify the compound. sigmaaldrich.com

Table 2: Characteristic Infrared Absorption Bands for this compound Values are based on typical frequency ranges for the specified functional groups.

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
C=O (Acyl Chloride) Stretch ~1775 - 1815 Strong
C=O (Ester) Stretch ~1735 - 1750 Strong
C–O (Ester) Stretch ~1100 - 1300 Strong
C–H (Methyl) Stretch ~2850 - 3000 Medium

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating components of a mixture and determining the purity and concentration of a substance.

Gas Chromatography (GC), frequently coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary method for assessing the purity of volatile compounds like this compound. The compound is vaporized and passed through a chromatographic column, which separates it from any volatile impurities based on differences in boiling point and interactions with the column's stationary phase. Commercial specifications for this compound often cite a purity of 96% or greater, a value typically determined by GC analysis. sigmaaldrich.comsigmaaldrich.com This technique is highly sensitive, allowing for the detection and quantification of trace-level impurities that may be present from the synthesis process.

Direct analysis of highly reactive compounds like acyl chlorides by Liquid Chromatography (LC) can be challenging due to their instability in the aqueous or protic solvents commonly used in reverse-phase LC. Acyl chlorides are prone to rapid hydrolysis. biorxiv.org To overcome this, a common and effective strategy is chemical derivatization, where the reactive analyte is converted into a more stable and easily detectable species prior to LC-MS analysis.

For this compound, derivatization can be achieved by reacting it with an alcohol, such as methanol (B129727) or ethanol, to form a stable diester. Alternatively, reaction with an amine yields a stable amide derivative. These derivatives are less reactive and can be readily separated and quantified using standard LC-MS methods, which offer high sensitivity and selectivity. nih.gov This approach is particularly valuable for quantifying the compound in complex sample matrices where the parent acyl chloride would quickly degrade.

Other Advanced Analytical Approaches

Beyond the core techniques of NMR, IR, and chromatography, other analytical methods can provide complementary information for a comprehensive characterization.

Raman Spectroscopy : This technique provides information on molecular vibrations and is complementary to IR spectroscopy. Raman is particularly sensitive to symmetric, non-polar bonds that are weak in IR spectra. It can be a powerful tool for structural analysis and for differentiating between similar compounds. azom.com For industrial applications, Raman spectroscopy can be implemented for real-time, in-line process monitoring without the need for sample extraction. azom.com

Elemental Analysis : This fundamental technique determines the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine) in a pure sample of the compound. The results are used to confirm the empirical formula (C₃H₃ClO₃) and, in conjunction with molecular weight data from mass spectrometry, the molecular formula. This provides a definitive check on the elemental composition of the synthesized compound.

X-ray Crystallography of Intermediates

There is no publicly available scientific literature detailing the X-ray crystallographic analysis of intermediates involved in the synthesis of this compound. The common synthesis route involves the reaction of oxalyl chloride with methanol. echemi.com This reaction is typically rapid, and the intermediates are transient, making their isolation for single crystal X-ray diffraction challenging.

The reaction proceeds as follows: C₂O₂Cl₂ + CH₃OH → ClCOCO₂CH₃ + HCl

Key reactants and products in the synthesis are:

Compound NameMolecular FormulaRole in Synthesis
Oxalyl chlorideC₂Cl₂O₂Reactant
MethanolCH₄OReactant
This compoundC₃H₃ClO₃Product
Hydrogen chlorideHClByproduct

Photoelectron Imaging Experiments

No specific photoelectron imaging or photoelectron spectroscopy studies have been published for this compound. Photoelectron spectroscopy is a technique used to determine the binding energies of electrons in a substance, providing insight into its electronic structure. wikipedia.org While studies exist for constituent parts of the molecule, such as methyl esters and acyl chlorides in general, dedicated experimental data for methyl chloro(oxo)acetate is not found in the current body of scientific literature. researchgate.netucalgary.ca

General Spectroscopic and Chromatographic Data

While specific advanced characterization data is lacking, the compound is routinely analyzed by standard methods.

Infrared (IR) Spectroscopy: Acyl chlorides typically show a strong carbonyl (C=O) stretching band at a high frequency, around 1750-1800 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. researchgate.netreddit.com The ester carbonyl stretch is also expected in a similar region.

Gas Chromatography (GC): Gas chromatography is used to assess the purity of this compound. Purity levels are often reported at ≥96.0% or higher by commercial suppliers. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show a singlet for the methyl (CH₃) protons. The chemical shift would be influenced by the adjacent ester functionality.

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to its molecular weight (122.51 g/mol ) and characteristic fragmentation patterns for an acyl chloride and methyl ester. reddit.com

Expected Analytical Data for this compound
TechniqueExpected ObservationReference
Infrared (IR) SpectroscopyStrong C=O stretch around 1750-1800 cm⁻¹ researchgate.netreddit.com
Gas Chromatography (GC)Used to determine purity (typically ≥96.0%) wikipedia.org
¹H NMR SpectroscopySinglet for methyl protons-
Mass Spectrometry (MS)Molecular ion peak and characteristic fragmentation reddit.com

Q & A

Basic: What are the key steps for synthesizing oxalic acid monomethyl ester chloride, and how can reaction conditions be optimized to avoid di-ester formation?

Methodological Answer:
The synthesis involves two stages: (1) partial esterification of oxalic acid with methanol under acidic catalysis and (2) chlorination of the remaining hydroxyl group.

  • Esterification: React oxalic acid with methanol in the presence of sulfuric acid (H₂SO₄) at 60–70°C for 2–4 hours. Use a 1:1 molar ratio of oxalic acid to methanol to favor mono-ester formation over di-ester byproducts .
  • Chlorination: Treat the monoester with thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C for 1 hour, followed by reflux at 60°C. Excess SOCl₂ ensures complete conversion of the hydroxyl group to chloride .
    Optimization: Monitor reaction progress via TLC or FT-IR to detect residual hydroxyl groups. Lower methanol stoichiometry and controlled temperature minimize di-ester formation .

Advanced: How do competing reaction pathways (e.g., over-chlorination or ester hydrolysis) impact the purity of this compound, and what analytical methods resolve these issues?

Methodological Answer:

  • Over-chlorination: Excess SOCl₂ or prolonged reaction times may lead to side reactions, such as chloride substitution at unintended positions. Use quenching with anhydrous sodium carbonate to neutralize residual SOCl₂ .
  • Ester Hydrolysis: Moisture exposure during synthesis hydrolyzes the ester bond, regenerating oxalic acid. Employ strict anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar) .
    Analytical Resolution:
  • NMR Spectroscopy: ¹H NMR (CDCl₃) should show peaks for the methyl ester (δ ~3.8 ppm, singlet) and carbonyl groups (δ ~165–170 ppm). Absence of hydroxyl protons (δ ~5–6 ppm) confirms chlorination .
  • FT-IR: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1800 cm⁻¹ (acyl chloride C=O) validate successful synthesis. Hydrolysis products show broad O-H stretches (~3200 cm⁻¹) .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹³C NMR distinguishes between ester (δ ~165 ppm) and acyl chloride (δ ~170 ppm) carbonyl groups. ¹H NMR identifies methyl protons and confirms absence of impurities .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) provides molecular ion [M+H]⁺ at m/z 138.5 (C₃H₃ClO₃) for structural confirmation .
  • Gas Chromatography (GC): Quantify purity using a polar column (e.g., DB-WAX) with flame ionization detection. Retention time comparisons against commercial standards ensure accuracy .

Advanced: How does this compound compare to oxalyl chloride in facilitating acylation reactions, and what mechanistic insights justify its selectivity?

Methodological Answer:

  • Reactivity: Unlike oxalyl chloride (a di-acid chloride), the monomethyl ester chloride has one ester group, reducing electrophilicity. This lowers reaction rates but enhances selectivity in stepwise acylations .
  • Mechanism: The acyl chloride group undergoes nucleophilic attack (e.g., by amines or alcohols), while the ester group remains inert under mild conditions (e.g., room temperature). This allows sequential functionalization in multi-step syntheses .
    Case Study: In peptide synthesis, the ester group stabilizes intermediates, enabling controlled coupling without over-activation .

Advanced: How can researchers reconcile contradictions in literature-reported yields for reactions involving this compound?

Methodological Answer:

  • Reproducibility Checks: Replicate reported procedures with strict adherence to stoichiometry, temperature, and purification steps (e.g., distillation under reduced pressure) .
  • Parameter Screening: Systematically vary catalysts (e.g., H₂SO₄ vs. p-TsOH), solvent polarity (e.g., toluene vs. DCM), and reaction times to identify yield-limiting factors .
  • Data Validation: Cross-reference with independent characterization (e.g., elemental analysis for Cl content) to rule out impurities inflating yields .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use tight-sealing goggles, nitrile gloves, and acid-resistant lab coats to prevent skin/eye contact .
  • Engineering Controls: Conduct reactions in fume hoods with scrubbers to neutralize HCl vapors released during chlorination .
  • First Aid: Immediate rinsing with water (15+ minutes) for skin/eye exposure. Neutralize spills with sodium bicarbonate .

Advanced: What role does this compound play in synthesizing functionalized nanocellulose, and how does surface esterification impact material properties?

Methodological Answer:

  • Application: The compound introduces ester and chloride groups onto cellulose nanocrystals (CNCs), enhancing dispersibility in non-polar matrices (e.g., polymers) .
  • Mechanism: Esterification with cellulose hydroxyl groups occurs at 80°C in DMF, followed by chlorination to anchor reactive sites for further functionalization (e.g., amine coupling) .
  • Material Impact: Increased surface charge (zeta potential ~−35 mV) improves colloidal stability, while chloride groups enable covalent crosslinking in nanocomposites .

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